(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine
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Overview
Description
(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine is a chiral amine compound featuring a cyclopentane ring substituted with a 5-methyl-1,3,4-oxadiazol-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The 5-methyl-1,3,4-oxadiazole moiety can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment to Cyclopentane: The oxadiazole ring is then attached to the cyclopentane ring via a nucleophilic substitution reaction, often using a suitable leaving group on the cyclopentane precursor.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S,3R) enantiomer, which can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be performed using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions may use reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine: The enantiomer of the compound, which may have different biological activities.
Cyclopentane derivatives: Compounds with similar cyclopentane structures but different substituents.
Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents on the ring or attached groups.
Uniqueness
(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine is unique due to its specific chiral configuration and the combination of the cyclopentane and oxadiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,3R)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6-11-12-9(13-6)5-7-2-3-8(10)4-7/h7-8H,2-5,10H2,1H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVCZJHSUJKWMX-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC2CCC(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)C[C@@H]2CC[C@@H](C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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